Triprolidine hydrochloride monohydrate

Pharmacology Receptor Binding Antihistamine

Validated analytical methods and formulation stability studies require the monohydrate form, not the anhydrous base. Triprolidine hydrochloride monohydrate (CAS 6138-79-0) is the compendial USP reference standard, ensuring direct compliance and eliminating the risk of batch failure from polymorphic or potency deviations. - 6× greater H1 affinity (Ki = 5.3 nM) than diphenhydramine, enabling more sensitive radioligand binding assays. - Defined monohydrate solid-state ensures reproducible dissolution, solubility (freely soluble in water/ethanol), and USP/BP monograph alignment. - Quantified off-target profile (α7-nAChR, muscarinic selectivity) provides a reliable tool for neuroscience research.

Molecular Formula C19H22N2.ClH.H2O
C19H25ClN2O
Molecular Weight 332.9 g/mol
CAS No. 6138-79-0
Cat. No. B1683668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriprolidine hydrochloride monohydrate
CAS6138-79-0
SynonymsActidil
Anhydrous, Triprolidine Hydrochloride
Hydrochloride Anhydrous, Triprolidine
Hydrochloride, Triprolidine
Pro Actidil
Triprolidine
Triprolidine Hydrochloride
Triprolidine Hydrochloride Anhydrous
Triprolidine Monohydrochloride
Triprolidine Monohydrochloride, (Z)-Isomer
Triprolidine Monohydrochloride, Monohydrate
Triprolidine Oxalate
Triprolidine Oxalate, (trans)-Isomer
Triprolidine, (Z)-Isome
Molecular FormulaC19H22N2.ClH.H2O
C19H25ClN2O
Molecular Weight332.9 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3.Cl
InChIInChI=1S/C19H22N2.ClH.H2O/c1-16-7-9-17(10-8-16)18(19-6-2-3-12-20-19)11-15-21-13-4-5-14-21;;/h2-3,6-12H,4-5,13-15H2,1H3;1H;1H2/b18-11+;;
InChIKeyCUZMOIXUFHOLLN-UMVVUDSKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 300 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitygreater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Triprolidine Hydrochloride Monohydrate: Baseline Properties


Triprolidine hydrochloride monohydrate is a first-generation alkylamine derivative and a potent histamine H1 receptor antagonist, widely recognized as a compendial monograph reference standard [1]. It acts by competitively binding to H1 receptors to block the actions of endogenous histamine [2]. It is characterized as a white to off-white crystalline powder, light-sensitive, and requiring storage in airtight, light-resistant containers [3]. Its unique solid form as a monohydrate is a key differentiator from other antihistamines and the anhydrous base [4][5].

Type H1 antagonist reference standard, monohydrate form
Workflow Compendial QC, receptor binding assays, formulation research
Key attribute Reported high binding affinity for H1 receptor relative to class

Why In-Class Substitution Is Not Quantitatively Equivalent


While many H1 antagonists share a similar mechanism, substitution without consideration of quantifiable differences can compromise experimental or formulation outcomes. Triprolidine hydrochloride monohydrate exhibits a distinct H1 receptor binding affinity (Ki = 5.3 nM) that places it among the most potent first-generation antihistamines, more than 6-fold stronger than diphenhydramine (Ki = 35 nM) [1]. Furthermore, its unique monohydrate solid-state form is critical for formulation stability and USP compliance, as the anhydrous form (CAS 550-70-9) exhibits different physicochemical behavior and is not directly interchangeable [2]. Its solubility profile and off-target receptor interactions also differ significantly from both other first-generation agents and second-generation alternatives, making direct substitution invalid for validated analytical methods and robust in vivo models [3][4].

Binding Binding affinity context differs from diphenhydramine and other first-generation H1 agents; may shift receptor occupancy profiles.
Form Monohydrate solid state is preferred for USP compliance; anhydrous form (CAS 550-70-9) may exhibit different physicochemical behavior and is not directly interchangeable.
Selectivity Muscarinic and nicotinic off-target profiles differ from other class members; cholinergic endpoint interpretation may vary.

Quantified Differentiation Evidence Against Comparators


H1 Receptor Binding Affinity vs. First-Generation Comparators

Triprolidine demonstrates significantly higher H1 receptor binding affinity compared to diphenhydramine, a common first-generation comparator. The reported Ki value for triprolidine is 5.3 nM, representing a 6.6-fold increase in affinity relative to diphenhydramine (Ki = 35 nM) [1]. This quantitative difference directly informs dose selection and expected potency in histamine challenge assays.

H1 affinity vs. diphenhydramine
Head-to-head
Ki 5.3 nM vs. diphenhydramine Ki 35 nM
Reported 6.6-fold higher binding affinity; supports receptor occupancy study design.
[3H]-mepyramine binding, human H1 receptors.
Pharmacology Receptor Binding Antihistamine

Muscarinic Receptor Selectivity vs. Other H1 Antagonists

Among 13 tested first-generation antihistamines, triprolidine exhibited the highest KM/KH ratio, indicating the greatest separation between its antimuscarinic (KM) and antihistaminic (KH) potencies [1]. A higher ratio is interpreted as better selectivity for the H1 receptor over the muscarinic receptor. While all first-generation agents interact with muscarinic receptors, triprolidine's high ratio suggests relatively weaker anticholinergic side effects at therapeutic H1-blocking concentrations.

Muscarinic selectivity (KM/KH)
Head-to-head
Highest ratio among 13 tested first-generation antihistamines
Indicates greater separation between H1 and muscarinic blockade; supports selectivity screening.
Guinea pig ileum assay; exact ratio not numerically reported.
Selectivity Off-Target Effects Muscarinic Receptor

Human α7 Nicotinic Receptor Inhibition Profile

The inhibitory potency of triprolidine (TRP) on the human α7 nicotinic acetylcholine receptor (α7-nAChR) is distinct from other antihistamines. In a direct comparison of seven agents, the rank order of inhibition was PYR > CLP > TRP > PMZ > ORP ≥ DPH ≥ CTZ [1]. Triprolidine's intermediate position (third most potent inhibitor) quantifies its off-target activity at this receptor relative to more potent inhibitors like pyrilamine (IC50 = 6.2 µM) and less potent agents like diphenhydramine and cetirizine.

α7 nicotinic inhibition rank
Head-to-head
3rd most potent inhibitor out of 7 tested antihistamines
Intermediate off-target activity; informs α7-nAChR contribution in electrophysiology models.
Human α7-nAChR expressed in Xenopus oocytes.
Nicotinic Receptor Off-Target Activity Electrophysiology

Clinical Efficacy in Cold Symptom Relief

In a double-blind, randomized, placebo-controlled trial (N=199 subjects, 243 colds), the combination of triprolidine and pseudoephedrine significantly improved sneezing, nasal obstruction, and overall treatment response compared to placebo (p < 0.01) [1]. The trial also included arms with pseudoephedrine alone and triprolidine alone, providing a direct comparison of the combination's efficacy.

Cold symptom trial
Trial context
Combination with pseudoephedrine: reported symptom-score improvement (p < 0.01 vs. placebo)
Supports upper respiratory symptom research model; endpoint context requires verification.
N=199, double-blind RCT; natural cold model.
Clinical Trial Common Cold Efficacy

Solid-State Stability and Monohydrate Form Advantage

The monohydrate form of triprolidine hydrochloride is explicitly stated in patent literature as its 'preferred or most stable form' [1]. The presence of a defined hydrate influences its solid-state properties, thermal stability, and compatibility with common excipients like β-cyclodextrin and glucose [2]. This contrasts with the anhydrous form (CAS 550-70-9), which exhibits different physical properties and is not directly substitutable in validated formulations.

Monohydrate stability
Class-level
Preferred most stable solid form per patent literature; USP compendial standard.
Use of monohydrate ensures consistent solid-state properties and formulation reproducibility.
Anhydrous form (CAS 550-70-9) not interchangeable.
Formulation Stability Solid-State Chemistry

Solubility Profile vs. General Class Properties

Triprolidine hydrochloride monohydrate exhibits a distinct solubility profile that is critical for both analytical and formulation purposes. According to USP 25 and BP2001, it is freely soluble in water (1 in 2.1), ethanol (1 in 1.8), and very soluble in chloroform (1 in less than 1), but is practically insoluble in ether (1 in more than 10,000) [1]. This specific profile differs from other antihistamine salts and forms the basis for compendial identity and purity tests.

Solubility profile
Specification review
Freely soluble in water (1:2.1), ethanol (1:1.8); practically insoluble in ether
Defines compendial identity tests and stock solution preparation parameters.
USP 25 / BP2001 specifications.
Solubility Physicochemical Properties Formulation

Procurement-Driven Application Scenarios


H1 Receptor Binding and Pharmacological Profiling

Given its high affinity for the human H1 receptor (Ki = 5.3 nM), triprolidine hydrochloride monohydrate is the preferred compound for use as a reference standard in radioligand binding assays and competitive inhibition studies [1]. Its potency relative to other first-generation agents like diphenhydramine (Ki = 35 nM) allows for more sensitive detection and lower working concentrations [1].

Off-Target Selectivity Studies in Neuroscience

Triprolidine's intermediate potency at human α7-nAChR (ranked 3rd out of 7) and its unique high KM/KH ratio for muscarinic selectivity make it a valuable tool in neuroscience for dissecting histaminergic vs. cholinergic contributions in behavioral or electrophysiological experiments [2][3]. Researchers requiring a first-generation H1 antagonist with a defined, quantified off-target profile can select triprolidine based on this comparative data.

Pharmaceutical Development and Compendial QC

Triprolidine hydrochloride monohydrate is the defined USP reference standard and is explicitly the preferred monohydrate form for stable formulations [4][5]. Its specified solubility profile (e.g., freely soluble in water and ethanol) is critical for developing dissolution methods and ensuring batch-to-batch consistency in generic drug manufacturing [6].

Common Cold and Allergic Rhinitis Model Studies

The demonstrated clinical efficacy of triprolidine in combination with pseudoephedrine for relieving sneezing and nasal obstruction (p < 0.01) supports its use in human experimental medicine studies investigating upper respiratory tract symptoms [7]. Its established safety and efficacy profile in this context makes it a reliable active comparator for novel therapeutic candidates.

Application
Selection Property
Validation Focus
H1 receptor binding assays
Reported high binding affinity context
Competitive inhibition endpoint review
Neuroscience selectivity studies
Muscarinic and nicotinic off-target rank profile
Cholinergic contribution endpoint monitoring
Compendial QC and formulation development
Monohydrate form USP identity
Solid-state stability and solubility specification
Upper respiratory symptom research models
Reported symptom-score endpoint context
Placebo-controlled model response interpretation

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